(E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

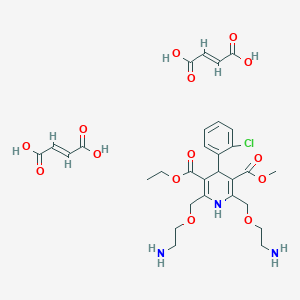

The compound (E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS: EN300-126614, C30H38ClN3O14) is a 1,4-dihydropyridine (DHP) derivative with a complex structure. Key features include:

- Core structure: A 1,4-dihydropyridine ring substituted at positions 2 and 6 with bis(2-aminoethoxymethyl) groups.

- Ester groups: 5-O-ethyl and 3-O-methyl carboxylate moieties.

- Aromatic substitution: A 2-chlorophenyl group at position 4.

- (E)-But-2-enedioic acid: The trans-isomer of butenedioic acid (fumaric acid) contributes to hydrogen-bonding capacity .

- Purity: 95% (Enamine Ltd, 2017) .

Properties

IUPAC Name |

(E)-but-2-enedioic acid;5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClN3O6.2C4H4O4/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23;2*5-3(6)1-2-4(7)8/h4-7,18,26H,3,8-13,24-25H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWMQZCTASWNRH-LVEZLNDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-But-2-enedioic acid; 5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic molecule belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, particularly in pharmacology as calcium channel blockers and potential anticancer agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Dihydropyridine Core : This structure is essential for calcium channel blocking activity.

- Aminoethoxymethyl Substituents : These groups may enhance solubility and bioavailability.

- Chlorophenyl Group : This moiety is often associated with increased potency in pharmacological applications.

Mechanisms of Biological Activity

The biological activity of (E)-But-2-enedioic acid derivatives can be attributed to several mechanisms:

- Calcium Channel Blockade : Dihydropyridines are primarily known for their ability to inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure. This mechanism is crucial in treating cardiovascular diseases such as hypertension and angina .

- Anticancer Properties : Research indicates that certain dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in pancreatic cancer cells by disrupting microtubule organization and activating caspases .

- Antioxidant Activity : The compound's structure may confer antiradical properties, which can protect cells from oxidative stress, a known contributor to cancer progression .

1. Anticancer Activity

A study investigated the effects of similar dihydropyridine compounds on pancreatic cancer cells (MIA PaCa-2). The findings revealed that these compounds significantly impaired cell growth through G2/M cell cycle arrest and induced apoptosis via caspase activation. This suggests potential therapeutic applications for treating pancreatic cancer .

2. Cardiovascular Effects

In a clinical setting, related compounds have been used effectively as antihypertensive agents. Amlodipine, a well-known dihydropyridine derivative, has demonstrated significant efficacy in reducing blood pressure and improving cardiovascular outcomes in patients with hypertension . The structural similarities suggest that (E)-But-2-enedioic acid derivatives may exhibit comparable effects.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Amlodipine | Antihypertensive | Calcium channel blockade |

| CBHA | Anticancer | Induction of apoptosis |

| Amlodipine Related Compound A | Antihypertensive | Calcium channel blockade |

Scientific Research Applications

Cardiovascular Health

One of the most significant applications of this compound is its role as a potential calcium channel blocker . Calcium channel blockers are essential in treating various cardiovascular conditions, including hypertension and angina pectoris. The compound has been shown to exhibit anti-ischemic and antihypertensive properties, making it a candidate for therapeutic use in managing cardiac conditions .

- Mechanism of Action : The compound works by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. This mechanism is critical for alleviating symptoms associated with heart diseases.

Anti-Cancer Properties

Research has indicated that derivatives of dihydropyridine compounds may possess anti-cancer properties. The specific compound under review has been investigated for its ability to induce apoptosis in cancer cells, particularly in breast and prostate cancer models. This effect is attributed to its ability to modulate calcium homeostasis within the cells, which is crucial for cell survival and proliferation .

Synthesis and Structural Characteristics

The synthesis of (E)-But-2-enedioic acid; 5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions that include:

- Condensation Reactions : The initial formation involves the condensation of ethyl 4-chloroacetoacetate with glyoxylic acid.

- Substitution Reactions : Subsequent steps involve nucleophilic substitutions and esterifications that yield the final product.

The structural complexity of the molecule contributes to its diverse biological activities. The presence of multiple functional groups allows for interactions with various biological targets .

Cardiovascular Studies

In a study evaluating the effects of dihydropyridine derivatives on cardiac function, researchers found that the compound significantly improved hemodynamic parameters in animal models of heart failure. Parameters such as left ventricular ejection fraction and cardiac output were notably enhanced after administration .

Anti-Cancer Research

Another study focused on the anti-cancer effects of similar dihydropyridine derivatives reported that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through calcium-mediated pathways .

Data Table: Summary of Applications

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the molecule are susceptible to hydrolysis under acidic or basic conditions. This reaction is critical in both synthetic modification and metabolic pathways:

-

The 2-aminoethoxymethyl side chains remain stable under mild hydrolysis but may degrade under prolonged basic conditions .

Nucleophilic Substitution at Aminoethoxymethyl Groups

The primary amine in the 2-aminoethoxymethyl substituents participates in nucleophilic reactions:

-

Substituents on the dihydropyridine ring (e.g., 2-chlorophenyl) direct regioselectivity during alkylation .

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core oxidizes readily, forming pyridine derivatives:

-

Oxidation abolishes calcium channel-blocking activity, critical in pharmaceutical stability studies .

Salt Formation with Fumaric Acid

The (E)-but-2-enedioic acid (fumaric acid) acts as a counterion, enabling salt formation:

Degradation Pathways

Stability studies reveal key degradation mechanisms:

Synthetic Modifications

Key reactions in analog synthesis include:

-

Ester Interchange : Ethyl/methyl esters replaced with bulkier groups (e.g., isopropyl) to modulate lipophilicity .

-

Ring Functionalization : Electrophilic substitution at the 2-chlorophenyl group (e.g., nitration, sulfonation) .

-

Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-position .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A200176 (CAS: 76093-33-9)

- Structure : 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid.

- Similarity score : 0.75 .

- Key differences: Simpler substituents (methyl groups at 2,6-positions vs. bis(2-aminoethoxymethyl)). Lacks the 2-chlorophenyl group and (E)-but-2-enedioic acid. Carboxylic acid at position 4 instead of ester groups.

Compound A267810 (CAS: 88150-62-3)

- Structure : (R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.

- Similarity score : 0.71 .

- Key differences: Nitrophenyl substitution (vs. chlorophenyl) may alter electron-withdrawing effects. Methoxycarbonyl group limits ester flexibility.

Nifedipine Analogues

- Example : (4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

- Key differences: Nitro groups enhance vasodilation but increase toxicity risks. Methyl/benzyl esters lack the aminoethoxy groups, reducing solubility and bioavailability.

Physicochemical and Pharmacological Properties

| Property | Target Compound | A200176 | Nifedipine Analogues |

|---|---|---|---|

| Molecular Weight | 684.09 g/mol | 309.29 g/mol | ~300–400 g/mol |

| Substituents | Bis(2-aminoethoxymethyl), Cl-Ph | Methyl, COOH | Methyl, NO2-Ph |

| Hydrogen Bonding | High (aminoethoxy, fumarate) | Moderate (COOH) | Low (ester groups) |

| LogP (Predicted) | ~2.5 | ~1.8 | ~3.0 |

| Therapeutic Potential | Cardiovascular (hypothesized) | Limited data | Calcium channel blockade |

Notes:

- The target compound’s aminoethoxy groups enhance water solubility and enable hydrogen bonding, improving membrane permeability compared to methyl-substituted DHPs .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-But-2-enedioic acid;5-O-ethyl 3-O-methyl derivatives of 1,4-dihydropyridine (1,4-DHP), and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 1,4-DHP derivatives typically employs the Hantzsch reaction, modified for sterically hindered substituents. For example, diethyl ester analogs (e.g., ) are synthesized via cyclocondensation of β-keto esters, aldehydes, and ammonium acetate. Key steps include:

- Esterification : Use of ethyl/methyl groups at positions 3 and 5 (e.g., 5-O-ethyl, 3-O-methyl) requires controlled pH (6–7) and anhydrous conditions to avoid hydrolysis .

- Substituent Introduction : The 2-chlorophenyl group at position 4 is introduced via Friedel-Crafts alkylation, requiring AlCl₃ as a catalyst at 80–100°C .

- Yield Optimization : Yields drop below 50% if reaction times exceed 24 hours due to by-product formation (e.g., oxidized pyridines). Pilot studies with HPLC monitoring (C18 column, acetonitrile/water mobile phase) are recommended .

Table 1 : Yield comparison for ester derivatives under varying conditions

| Reaction Time (h) | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| 12 | 80 | AlCl₃ | 48 |

| 24 | 100 | AlCl₃ | 32 |

| 18 | 90 | FeCl₃ | 28 |

Q. Which analytical techniques are most reliable for characterizing the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Stereochemistry : X-ray crystallography (as in ) resolves the (E)-configuration of the but-2-enedioic acid moiety. Synchrotron radiation improves resolution for bulky substituents (e.g., 2-aminoethoxymethyl groups) .

- Purity : Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm effectively separates diastereomers. For example, reports >95% purity using a gradient elution (acetonitrile:water = 70:30 → 90:10 over 20 minutes) .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products (e.g., hydrolyzed esters) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : The 1,4-DHP core is prone to photooxidation. Store in amber vials under nitrogen at -20°C to prevent ring aromatization .

- Hydrolytic Stability : The 2-aminoethoxymethyl groups are hygroscopic. Karl Fischer titration confirms moisture content <0.1% in lyophilized samples .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to calcium channels, and how do structural modifications alter activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the L-type calcium channel (PDB: 6JP5). The 2-chlorophenyl group at position 4 shows strong hydrophobic interactions with Tyr1151, while the (E)-but-2-enedioic acid moiety enhances solubility but reduces membrane permeability .

- QSAR Models : Hammett constants (σ) for substituents at position 2 (e.g., -OCH₃ vs. -NH₂) correlate with IC₅₀ values. Replace 2-aminoethoxymethyl with smaller groups (e.g., -OCH₃) to improve BBB penetration .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the 1,4-DHP ring conformation be resolved?

- Methodological Answer :

- Dynamic NMR : At low temperatures (-40°C), restricted rotation of the 2-chlorophenyl group resolves splitting in ¹H-NMR (e.g., δ 4.2–4.5 ppm for H-4) .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental X-ray structures. Discrepancies >0.1 Å in bond lengths suggest crystal packing effects .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

- Abiotic Degradation : Conduct hydrolysis studies at pH 4, 7, and 9 (50°C, 30 days). LC-MS/MS quantifies degradation products (e.g., free dicarboxylates) .

- Biotic Transformation : Use OECD 301F respirometry with activated sludge. The 2-aminoethoxymethyl groups may slow mineralization (theoretical CO₂ evolution <60%) .

Table 2 : Environmental persistence parameters

| Parameter | Value |

|---|---|

| Hydrolysis t₁/₂ | 120 days (pH 7) |

| Log Kow | 2.8 (calculated) |

| Bioaccumulation | Low (BCF < 100) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.